

A Comparative Analysis of the Reactivity of 4-Aminonicotinaldehyde and 4-Aminobenzaldehyde

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Compound of Interest

Compound Name: 4-Aminonicotinaldehyde

Cat. No.: B1271976

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This guide provides a comprehensive comparison of the chemical reactivity of **4-Aminonicotinaldehyde** and 4-aminobenzaldehyde. An understanding of the nuanced differences in the reactivity of these structurally similar aromatic aldehydes is critical for applications in medicinal chemistry, organic synthesis, and materials science. This document outlines a theoretical framework for their reactivity, supported by established chemical principles, and provides detailed experimental protocols for their quantitative comparison.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **4-Aminonicotinaldehyde** and 4-aminobenzaldehyde is presented in Table 1. These properties are fundamental to understanding the behavior of these compounds in chemical reactions and for the design of experimental procedures.

Property	4-Aminonicotinaldehyde	4-Aminobenzaldehyde
Molecular Formula	C ₆ H ₆ N ₂ O[1]	C ₇ H ₇ NO[2][3]
Molecular Weight	122.12 g/mol [1]	121.14 g/mol [3]
Appearance	Not specified in search results	Yellow crystalline powder[4]
Melting Point	113-118 °C[5]	71-72 °C[4]
Boiling Point	342.2 °C at 760 mmHg[5]	278.1 °C
Solubility	Not specified in search results	Soluble in alcohol and benzene; insoluble in water.[4]
IUPAC Name	4-aminopyridine-3-carbaldehyde[1]	4-aminobenzaldehyde[2]
CAS Number	42373-30-8[1]	556-18-3[2]

Theoretical Comparison of Reactivity

The primary difference in the expected reactivity of **4-Aminonicotinaldehyde** and 4-aminobenzaldehyde arises from the presence of a nitrogen atom in the aromatic ring of **4-Aminonicotinaldehyde**. The pyridine ring, in comparison to the benzene ring, exerts distinct electronic effects that modulate the reactivity of the amino and aldehyde functional groups.

The nitrogen atom in the pyridine ring is electronegative and imparts an overall electron-withdrawing character to the ring, particularly at the ortho (2 and 6) and para (4) positions relative to the nitrogen. In **4-Aminonicotinaldehyde** (4-aminopyridine-3-carbaldehyde), the aldehyde group is at the 3-position and the amino group is at the 4-position.

- **Aldehyde Group Reactivity:** The aldehyde group at the 3-position of the pyridine ring is expected to be more electrophilic than the aldehyde group in 4-aminobenzaldehyde. This is because the electron-withdrawing nature of the pyridine nitrogen reduces the electron density of the entire ring system, making the carbonyl carbon more susceptible to nucleophilic attack. While the amino group at the 4-position is electron-donating through resonance, the inductive effect of the ring nitrogen is anticipated to have a significant impact.

- Amino Group Reactivity: Conversely, the nucleophilicity of the amino group in **4-Aminonicotinaldehyde** is expected to be lower than that of 4-aminobenzaldehyde. The electron-withdrawing pyridine ring reduces the electron density on the exocyclic amino nitrogen, making its lone pair of electrons less available for donation to an electrophile.

Therefore, it is hypothesized that **4-Aminonicotinaldehyde** will exhibit enhanced reactivity towards nucleophiles at the aldehyde carbon, but diminished reactivity at the amino nitrogen in comparison to 4-aminobenzaldehyde.

Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity of **4-Aminonicotinaldehyde** and 4-aminobenzaldehyde, standardized experimental protocols are essential. The following section details a method for comparing their reactivity via Schiff base formation with a primary amine, monitored by UV-Vis spectroscopy.

Schiff Base Formation Kinetics

This protocol outlines the determination of the second-order rate constant for the formation of a Schiff base between the aldehyde and a model primary amine (e.g., aniline or glycine ethyl ester).

Materials:

- **4-Aminonicotinaldehyde**
- 4-Aminobenzaldehyde
- Aniline (or other suitable primary amine)
- Absolute Ethanol (spectroscopic grade)
- UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

- Stopwatch

Procedure:

- Preparation of Stock Solutions:
 - Prepare 0.01 M stock solutions of **4-Aminonicotinaldehyde** and 4-aminobenzaldehyde in absolute ethanol.
 - Prepare a 0.1 M stock solution of aniline in absolute ethanol.
- Determination of λ_{max} :
 - Record the UV-Vis spectrum of the Schiff base product for each aldehyde to determine the wavelength of maximum absorbance (λ_{max}). This can be done by allowing a mixture of the aldehyde and aniline to react to completion.
- Kinetic Measurements:
 - Equilibrate the stock solutions and the spectrophotometer to a constant temperature (e.g., 25 °C).
 - In a quartz cuvette, mix a known concentration of the aldehyde (e.g., 1 mL of 0.01 M stock solution) with a large excess of the aniline solution (e.g., 1 mL of 0.1 M stock solution) in a final volume of 10 mL with absolute ethanol. The large excess of aniline ensures pseudo-first-order kinetics.
 - Immediately start recording the absorbance at the predetermined λ_{max} at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
 - Repeat the experiment for the other aldehyde under identical conditions.

Data Analysis:

- The pseudo-first-order rate constant (k') can be determined by plotting $\ln(A^\infty - A_t)$ versus time (t), where A^∞ is the final absorbance and A_t is the absorbance at time t . The slope of this plot will be $-k'$.

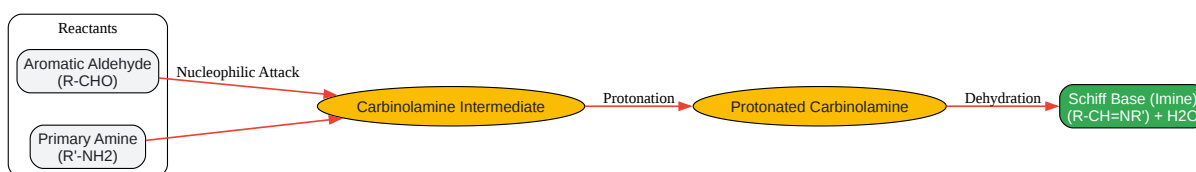
- The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the amine in excess: $k = k' / [\text{Aniline}]$.
- The calculated second-order rate constants for **4-Aminonicotinaldehyde** and 4-aminobenzaldehyde can be directly compared to quantify their relative reactivity.

Visualizations



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Caption: Experimental workflow for comparing aldehyde reactivity.



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Caption: Mechanism of Schiff base formation.

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